A Technical Guide to the Mechanism of Action of PF-562271 in Cancer Cells
A Technical Guide to the Mechanism of Action of PF-562271 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors.[4][5] Its overexpression and activation are correlated with the invasive and metastatic phenotypes of various human tumors, making it a compelling target for cancer therapy.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of PF-562271 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Core Mechanism of Action
PF-562271 exerts its anti-tumor effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby inhibiting their catalytic activity in a reversible manner.[2][6][7] This inhibition prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules.[8][9] By blocking FAK signaling, PF-562271 disrupts key cellular processes that contribute to tumor progression, including cell proliferation, survival, migration, and invasion.[3][4][8]
Signaling Pathway Inhibition
The primary signaling cascade disrupted by PF-562271 is the FAK signaling pathway. Upon integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphotyrosine residue serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of the kinase. Activated FAK then phosphorylates a multitude of downstream substrates, propagating signals through pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.[3] PF-562271 effectively abrogates these downstream signals by preventing the initial FAK autophosphorylation.[4]
Figure 1: FAK Signaling Pathway and Inhibition by PF-562271.
Quantitative Data
The potency and selectivity of PF-562271 have been characterized in various in vitro and in vivo models.
In Vitro Kinase and Cell-Based Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free recombinant enzyme | 1.5 | [1][2][6][10] |
| Pyk2 | Cell-free recombinant enzyme | 13-14 | [1][2][6][10] |
| FAK | Cell-based phospho-FAK (Y397) | 5-30 | [2][6][11] |
| CDK2/CyclinE | Cell-free recombinant enzyme | 30 | [6] |
| CDK3/CyclinE | Cell-free recombinant enzyme | 47 | [6] |
| CDK1/CyclinB | Cell-free recombinant enzyme | 58 | [6] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 143B | Osteosarcoma | 1.98 | [4] |
| MG63 | Osteosarcoma | 1.76 | [4] |
| TC32 | Ewing Sarcoma | 2.1 | [1] |
| A673 | Ewing Sarcoma | 1.7 | [1] |
| IST-MES1 | Mesothelioma | 49.89 | [6] |
| EKVX | Non-Small Cell Lung | 49.67 | [6] |
| NCI-H1395 | Lung Carcinoma | 49.05 | [6] |
In Vivo Efficacy
| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 Subcutaneous Xenograft | 25 mg/kg, p.o. bid | 62% | [6][12] |
| BxPc3 Xenograft | 50 mg/kg, p.o. bid | 86% | [6] |
| PC3-M Xenograft | 50 mg/kg, p.o. bid | 45% | [6] |
| U87MG-bearing mice | < 33 mg/kg p.o. | Dose-dependent FAK phosphorylation inhibition (EC50 = 93 ng/mL) | [2][6] |
Experimental Protocols
In Vitro Kinase Assay (Recombinant FAK)
This protocol outlines a method to determine the in vitro inhibitory activity of PF-562271 against recombinant FAK.
Figure 2: Experimental Workflow for an In Vitro Kinase Assay.
Methodology:
-
Reaction Setup: In a 96-well plate, purified activated FAK kinase domain (e.g., 410–689 aa) is combined with a random peptide polymer substrate (e.g., 10 µ g/well of p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[6]
-
Inhibitor Addition: Serially diluted PF-562271 is added to the wells, with each concentration tested in triplicate. A top concentration of 1 µM with 1/2-log dilutions is a common starting point.[6]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP (e.g., 50 µM) and incubated for a set time, for instance, 15 minutes at room temperature.[6]
-
Detection: The level of substrate phosphorylation is detected using an ELISA-based method. This involves the use of a general anti-phosphotyrosine antibody (e.g., PY20) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After the addition of an HRP substrate, the reaction is stopped, and the absorbance is read at 450 nm.[6]
-
Data Analysis: IC50 values are calculated from the dose-response curves using a suitable model, such as the Hill-Slope model.[6]
Cell Viability Assay (CCK-8)
This protocol details a method to assess the effect of PF-562271 on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[4]
-
Serum Starvation: Cells are rendered quiescent by incubation in a serum-free medium for 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of PF-562271 (e.g., 0, 0.5, 1, 2.5, and 5 µM) and incubated for 72 hours.[4]
-
CCK-8 Addition: Following the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[4]
-
Incubation and Measurement: The plates are incubated at 37°C for 3 hours, after which the absorbance at 450 nm is measured using a microplate reader.[4]
-
Data Analysis: The cell growth inhibitory rate is calculated as: Inhibitory Rate (%) = (1 - A450[treated] / A450[blank]) x 100%.[4]
Western Blot Analysis for FAK Phosphorylation
This protocol describes the assessment of FAK phosphorylation in response to PF-562271 treatment.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MPanc-96, MAD08-608) are incubated with varying concentrations of PF-562271. Maximal inhibition of FAK Y397 phosphorylation is typically observed between 0.1 to 0.3 µmol/L.[8][13]
-
Cell Lysis: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-FAK (Y397). A primary antibody for total FAK is used as a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phospho-FAK bands is normalized to the total FAK bands to determine the extent of inhibition.
Effects on Cancer Cell Phenotypes
Migration and Invasion
A key consequence of FAK inhibition by PF-562271 is the impairment of cancer cell migration and invasion.[8][13] FAK is a central regulator of cell motility, and its inhibition disrupts the dynamic regulation of focal adhesions.[5] Studies have shown that PF-562271 significantly inhibits the migration of various cancer cells, including those of pancreatic and ovarian origin, in response to stimuli like Insulin-like Growth Factor 1 (IGF-I) and collagen.[8][14] Furthermore, it has been demonstrated to block the invasion of cancer cells through Matrigel.[13]
Proliferation and Apoptosis
The effect of PF-562271 on cancer cell proliferation appears to be context-dependent. While some studies report a direct anti-proliferative effect and cell cycle arrest at the G1 phase, others have found a lack of significant inhibition of in vitro proliferation.[4][6][13] However, in vivo studies consistently demonstrate a reduction in tumor cell proliferation.[8] This suggests that the in vivo anti-proliferative effects may be mediated through both direct actions on tumor cells and indirect effects on the tumor microenvironment.[8][13]
In some cancer cell lines, such as osteosarcoma, treatment with PF-562271 has been shown to induce apoptosis, as evidenced by increased PARP cleavage.[4] This induction of apoptosis is often associated with the downregulation of the pro-survival PI3K/Akt/mTOR pathway.[4][10]
Tumor Microenvironment
PF-562271 has been shown to modulate the tumor microenvironment, which contributes to its overall anti-tumor activity.[8] In preclinical pancreatic cancer models, treatment with PF-562271 led to a significant decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts.[8] This alteration of the tumor stroma is correlated with a decrease in tumor cell proliferation and a reduction in tumor volume.[8]
Resistance Mechanisms
A potential mechanism of resistance to FAK inhibitors like PF-562271 involves the reactivation of FAK through transphosphorylation by oncogenic receptor tyrosine kinases (RTKs), such as HER2 and EGFR.[15] In this scenario, even in the presence of a FAK kinase inhibitor, hyperactivated RTKs can directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect and reactivating downstream signaling pathways.[15] This suggests that combining FAK inhibitors with RTK inhibitors may be a strategy to overcome resistance in tumors with high RTK activity.[15]
Conclusion
PF-562271 is a selective and potent inhibitor of FAK and Pyk2 that demonstrates significant anti-tumor activity in a range of preclinical cancer models. Its primary mechanism of action involves the inhibition of FAK autophosphorylation, leading to the disruption of downstream signaling pathways that are critical for cancer cell proliferation, survival, migration, and invasion. Furthermore, PF-562271 can modulate the tumor microenvironment, contributing to its in vivo efficacy. While resistance mechanisms involving RTK-mediated FAK reactivation have been identified, the continued investigation of FAK inhibitors like PF-562271, both as single agents and in combination therapies, holds promise for the development of novel cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
